molecular formula C13H10Br2N2O B3053467 Bis(4-amino-3-bromophenyl)methanone CAS No. 5398-61-8

Bis(4-amino-3-bromophenyl)methanone

Cat. No.: B3053467
CAS No.: 5398-61-8
M. Wt: 370.04 g/mol
InChI Key: DGQOTSSECYSWIZ-UHFFFAOYSA-N
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Description

Bis(4-amino-3-bromophenyl)methanone: is an organic compound with the molecular formula C13H10Br2N2O It is characterized by the presence of two bromine atoms and two amino groups attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Bis(4-amino-3-bromophenyl)methanone typically begins with 4-bromoaniline and 4-bromobenzoyl chloride.

    Reaction Conditions: The reaction involves the acylation of 4-bromoaniline with 4-bromobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bis(4-amino-3-bromophenyl)methanone can undergo nucleophilic substitution reactions due to the presence of bromine atoms. Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation Reactions: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, reflux conditions.

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Major Products Formed:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Bis(4-amino-3-bromophenyl)methanone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Biological Studies: It is used in studies to understand the interaction of brominated compounds with biological systems.

Industry:

    Polymer Industry: Used in the synthesis of high-performance polymers and resins.

    Electronics: Employed in the production of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Bis(4-amino-3-bromophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and amino groups play a crucial role in binding to these targets, leading to various biological effects. The compound can inhibit or activate specific pathways, depending on the context of its use.

Comparison with Similar Compounds

    Bis(4-bromophenyl)methanone: Similar structure but lacks amino groups.

    Bis(4-amino-3-chlorophenyl)methanone: Similar structure but contains chlorine instead of bromine.

    Bis(4-amino-3-fluorophenyl)methanone: Similar structure but contains fluorine instead of bromine.

Uniqueness:

    Bis(4-amino-3-bromophenyl)methanone: is unique due to the presence of both bromine atoms and amino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

bis(4-amino-3-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2O/c14-9-5-7(1-3-11(9)16)13(18)8-2-4-12(17)10(15)6-8/h1-6H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQOTSSECYSWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)N)Br)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277852
Record name bis(4-amino-3-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-61-8
Record name NSC4518
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(4-amino-3-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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